molecular formula C7H13N3O3 B15167024 1-(2-Methoxyethyl)-2-(nitromethylidene)imidazolidine CAS No. 648880-35-7

1-(2-Methoxyethyl)-2-(nitromethylidene)imidazolidine

Cat. No.: B15167024
CAS No.: 648880-35-7
M. Wt: 187.20 g/mol
InChI Key: YQOUONFYROBORG-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2-(nitromethylidene)imidazolidine is a synthetic compound belonging to the class of imidazolidines. Imidazolidines are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a methoxyethyl group at position 1 and a nitromethylidene group at position 2. These structural features impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-2-(nitromethylidene)imidazolidine typically involves the reaction of imidazolidine derivatives with appropriate reagents under controlled conditions. One common synthetic route includes the condensation of 2-methoxyethylamine with a nitroalkene in the presence of a base, followed by cyclization to form the imidazolidine ring. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-2-(nitromethylidene)imidazolidine undergoes various chemical reactions, including:

    Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitromethylidene group can yield amine derivatives.

    Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Methoxyethyl)-2-(nitromethylidene)imidazolidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-2-(nitromethylidene)imidazolidine involves interactions with molecular targets such as enzymes and receptors. The nitromethylidene group can undergo redox reactions, influencing cellular processes. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. Pathways involved include oxidative stress response and signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 1-(2-Methoxyethyl)-2-(nitromethylidene)imidazolidine include other imidazolidine derivatives with different substituents. For example:

    1-(2-Hydroxyethyl)-2-(nitromethylidene)imidazolidine: Contains a hydroxyethyl group instead of a methoxyethyl group, affecting its solubility and reactivity.

    1-(2-Methoxyethyl)-2-(aminomethylidene)imidazolidine: Features an aminomethylidene group, which alters its chemical behavior and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

648880-35-7

Molecular Formula

C7H13N3O3

Molecular Weight

187.20 g/mol

IUPAC Name

1-(2-methoxyethyl)-2-(nitromethylidene)imidazolidine

InChI

InChI=1S/C7H13N3O3/c1-13-5-4-9-3-2-8-7(9)6-10(11)12/h6,8H,2-5H2,1H3

InChI Key

YQOUONFYROBORG-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCNC1=C[N+](=O)[O-]

Origin of Product

United States

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